An In-Depth Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
Authored by: Gemini, Senior Application Scientist
Introduction: 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][OTf], is a prominent member of the ionic liquid (IL) family. It is composed of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion.[1] With a molecular formula of C₁₁H₁₉F₃N₂O₃S and a molecular weight of 316.34 g/mol , this compound exists as a liquid at or near room temperature, a defining characteristic of ionic liquids.[1] For researchers and professionals in drug development, understanding the distinct physicochemical properties of [HMIM][OTf] is paramount. These properties govern its behavior as a solvent, its efficacy as an electrolyte, its stability under thermal stress, and its interaction with active pharmaceutical ingredients (APIs) and other formulation components, directly influencing its application in areas ranging from novel drug delivery systems to green chemistry synthesis.
This guide provides an in-depth analysis of the key physicochemical properties of [HMIM][OTf], offering both quantitative data from authoritative sources and detailed, field-proven experimental protocols for their validation.
Density: A Fundamental Parameter for Process Design
The density of an ionic liquid is a critical parameter for any process involving fluid handling, such as pumping, mixing, and storage.[2] It is intrinsically linked to the molecular packing of the constituent ions and varies significantly with temperature and pressure.
Quantitative Data: Density of [HMIM][OTf]
The density of [HMIM][OTf] has been experimentally determined under various conditions. As is typical for liquids, its density decreases with increasing temperature.
| Temperature (K) | Pressure (MPa) | Density (g/cm³) |
| 303 | 0.1 - 50 | (Data varies with pressure) |
| 313 | 0.1 - 50 | (Data varies with pressure) |
| 323 | 0.1 - 50 | (Data varies with pressure) |
| 333 | 0.1 - 50 | (Data varies with pressure) |
| 353 | 0.1 - 50 | (Data varies with pressure) |
| Note: Specific density values for [HMIM][OTf] across this pressure range require consulting the primary literature, such as the work by F. M. P. S. Ribeiro et al. (2021). The data indicates a slight increase in density with pressure. |
Expert Insight: The 'Why' Behind the Method
The choice of a vibrating tube densimeter is standard in the field due to its high precision and the small sample volume required. The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains. This method provides the accuracy needed for thermodynamic calculations and process modeling.
Experimental Protocol: Density Determination via Vibrating Tube Densitometer
This protocol outlines the standard procedure for measuring the density of [HMIM][OTf] as a function of temperature.
-
Instrument Calibration:
-
Calibrate the densitometer at the desired experimental temperatures using two reference standards with precisely known densities. Common standards are dry air and ultrapure, degassed water.
-
The calibration establishes the instrument's constants at each temperature.
-
-
Sample Preparation:
-
Dry the [HMIM][OTf] sample under high vacuum (≤ 1 Pa) at a moderate temperature (e.g., 343 K) for at least 24 hours to remove volatile impurities, particularly water. Water content significantly impacts density.
-
Verify the water content using Karl Fischer titration.
-
-
Measurement:
-
Inject the dried [HMIM][OTf] sample into the thermostated measuring cell of the densitometer, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium (typically 15-20 minutes).
-
Record the oscillation period of the U-tube once the reading stabilizes. The instrument's software will convert this period into a density value based on the calibration.
-
Perform measurements across the desired temperature range, allowing for stabilization at each new setpoint.
-
Visualization: Density Measurement Workflow
Caption: Workflow for density measurement of [HMIM][OTf].
Viscosity: The Measure of Flow Resistance
Viscosity is a measure of a fluid's internal resistance to flow and is one of the most important transport properties of an ionic liquid. It influences mass transfer rates, mixing efficiency, and pumping requirements. For applications in electrochemistry or drug delivery, lower viscosity is often desirable to enhance ion mobility and diffusion rates.
Quantitative Data: Viscosity of [HMIM][OTf]
The viscosity of [HMIM][OTf] is highly dependent on temperature, decreasing significantly as temperature rises.
| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |
| 303 | 0.1 - 50 | (Data varies significantly with pressure) |
| 313 | 0.1 - 50 | (Data varies significantly with pressure) |
| 323 | 0.1 - 50 | (Data varies significantly with pressure) |
| 333 | 0.1 - 50 | (Data varies significantly with pressure) |
| 358 | 0.1 - 50 | (Data varies significantly with pressure) |
| Note: Viscosity measurements for [HMIM][OTf] have been carried out up to 50 MPa.[3] The uncertainty of these measurements is typically less than 2% for viscosities up to 68 mPa·s.[3] For specific data points, consult the primary literature. |
Expert Insight: Why Viscosity Varies
The viscosity of imidazolium-based ILs is strongly influenced by the interplay of van der Waals forces and hydrogen bonding. The hexyl chain on the [HMIM]⁺ cation contributes to increased van der Waals interactions, while the triflate anion's ability to act as a hydrogen bond acceptor also plays a role. Increasing temperature provides the thermal energy needed to overcome these intermolecular forces, leading to a sharp decrease in viscosity.
Experimental Protocol: Viscosity Determination via Rotational Rheometer
-
Instrument Setup:
-
Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.
-
Ensure the instrument is level and has been calibrated according to the manufacturer's specifications.
-
Connect a temperature control unit (e.g., a Peltier plate) to the rheometer's lower geometry.
-
-
Sample Preparation:
-
As with density measurements, the [HMIM][OTf] sample must be thoroughly dried to minimize the plasticizing effect of water, which can artificially lower viscosity readings.
-
-
Loading and Gap Setting:
-
Place a small, accurately measured volume of the dried IL onto the center of the lower plate.
-
Lower the upper geometry to the correct measurement gap (e.g., 50-100 μm). A small bulge of the sample should be visible around the edge of the geometry, ensuring the gap is properly filled.
-
Trim any excess sample carefully.
-
-
Measurement:
-
Set the desired temperature and allow the sample to equilibrate.
-
Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity is independent of shear rate). For a Newtonian fluid, a single shear rate can be used for subsequent temperature-dependent measurements.
-
Measure the viscosity at various temperatures, ensuring the sample reaches thermal equilibrium at each point before recording the data.
-
Visualization: Viscosity Measurement Workflow
Caption: Workflow for viscosity measurement of [HMIM][OTf].
Ionic Conductivity: The Key to Electrochemical Applications
Ionic conductivity measures a material's ability to conduct electricity via the movement of ions. For applications like batteries, capacitors, or electrochemical sensors, high ionic conductivity is essential. It is fundamentally linked to viscosity through the Stokes-Einstein equation; generally, lower viscosity facilitates higher ion mobility and thus greater conductivity.
Quantitative Data: Ionic Conductivity of Related ILs
| Compound | Temperature (°C) | Conductivity (mS/cm) |
| [HMIM][TFSI] | 20 | 1.73[4] |
| [BMIM][OTf] | 20 | 3.05[5] |
Expert Insight: The conductivity of [HMIM][OTf] is expected to be in a similar range to these compounds. The slightly smaller size of the [OTf]⁻ anion compared to the [TFSI]⁻ anion might lead to slightly higher mobility and conductivity, but this could be offset by differences in ion pairing strength. The shorter alkyl chain in [BMIM]⁺ leads to lower viscosity and thus significantly higher conductivity compared to a [HMIM]⁺-based IL.[5]
Experimental Protocol: Ionic Conductivity via AC Impedance Spectroscopy
AC impedance spectroscopy is the authoritative method for determining the bulk conductivity of an ionic liquid, as it allows for the separation of the true bulk resistance from other electrochemical phenomena like electrode polarization.
-
Cell Assembly:
-
Construct a conductivity cell using two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area A and separation distance l). The cell constant is K = l/A.
-
Alternatively, use a commercially available dip-type conductivity probe. Calibrate the cell constant using a standard KCl solution of known conductivity.
-
-
Sample Preparation and Loading:
-
Thoroughly dry the [HMIM][OTf] sample.
-
Fill the conductivity cell with the dried sample, ensuring no air bubbles are trapped between the electrodes.
-
Place the cell in a temperature-controlled environment (e.g., an oven or a liquid bath).
-
-
Impedance Measurement:
-
Connect the cell to an impedance analyzer (potentiostat with a frequency response analysis module).
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz down to 1 Hz).
-
Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the data on a Nyquist plot (-Z'' vs. Z').
-
For a simple ionic conductor, the plot will show a semicircle at high frequencies and a straight line at low frequencies (representing electrode polarization).
-
The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real (Z') axis.[6][7]
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rb * K) .
-
Visualization: Ionic Conductivity Measurement Workflow
Caption: Workflow for ionic conductivity measurement.
Thermal Stability: Defining the Operational Window
The thermal stability of an ionic liquid dictates the maximum temperature at which it can be used without significant degradation. This is crucial for applications in high-temperature synthesis, catalysis, or as heat-transfer fluids. Thermogravimetric Analysis (TGA) is the standard technique for determining this property.
Quantitative Data: Thermal Stability of Imidazolium-Based ILs
The thermal stability of an IL is highly dependent on the nature of the anion. Trifluoromethanesulfonate ([OTf]⁻) is known to be a relatively stable anion. The decomposition temperature (Tdec) generally increases with the length of the alkyl chain on the imidazolium cation. For related imidazolium bromide ILs, the decomposition temperature was observed to increase from 319.96°C for a three-carbon chain to 380°C for a six-carbon chain [HMIM]Br.[8]
-
Expected Onset of Decomposition (Tonset) for [HMIM][OTf]: Likely >350 °C. The stability is primarily dictated by the anion's nucleophilicity and the cation's structure.
Expert Insight: Mechanism of Decomposition
Thermal decomposition of imidazolium-based ILs often initiates via a nucleophilic attack of the anion on the alkyl groups of the cation, particularly at the C2 position of the imidazolium ring if it is not substituted. The long hexyl chain of [HMIM]⁺ provides a potential site for this reaction. The high stability of the triflate anion makes it a weak nucleophile, contributing to the high thermal stability of [HMIM][OTf].
Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument, including the microbalance, is calibrated for both temperature and mass.
-
Select an inert crucible, typically platinum or alumina.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the dried [HMIM][OTf] sample (typically 5-10 mg) into the TGA crucible.
-
-
TGA Run:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample using a linear temperature ramp, typically 10 °C/min, from ambient temperature to a point well above the expected decomposition (e.g., 600 °C).[9][10]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. This is often calculated by finding the intersection of the tangent of the baseline before decomposition and the tangent of the steepest mass loss curve.
-
Visualization: TGA Experimental Workflow
Caption: Workflow for TGA measurement of thermal stability.
Solubility: The Key to Application and Formulation
Solubility determines how an ionic liquid can be used as a solvent and how it partitions between different phases. For drug delivery, the solubility of an API in the IL and the solubility of the IL itself in aqueous environments are critical. For synthesis, it dictates reactant compatibility and product separation strategies.
Qualitative Solubility Profile
The solubility of an ionic liquid is a balance between the properties of its cation and anion.[10]
-
[HMIM]⁺ Cation: The long six-carbon alkyl chain makes the cation relatively nonpolar and hydrophobic.
-
[OTf]⁻ Anion: The triflate anion is polar.
This amphiphilic nature means [HMIM][OTf] will have varied solubility. Based on the behavior of the similar 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), the following profile can be anticipated:[5]
-
Water: Likely miscible or highly soluble, driven by the polar triflate anion.[5]
-
Polar Organic Solvents (Acetone, Isopropanol): Expected to be miscible.[5]
-
Nonpolar Organic Solvents (Hexane): Expected to be immiscible or have very low solubility due to the overall polarity of the salt.[5]
-
Aromatic Solvents (Toluene): Expected to be miscible.[5]
Experimental Protocol: Determination of Solubility in a Solvent (e.g., Water)
This protocol is based on the OECD Guideline 105 ("Water Solubility") and is a robust method for determining the solubility of an IL.
-
Sample Preparation:
-
Prepare several vials, each containing a precise volume of the solvent (e.g., 10 mL of ultrapure water).
-
-
Equilibration:
-
Add an excess amount of [HMIM][OTf] to each vial to create a saturated solution with undissolved IL present.
-
Seal the vials and place them in a shaker bath thermostated at a specific temperature (e.g., 25 °C).
-
Agitate the vials for an extended period (24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow coarse separation of the undissolved IL.
-
For a more complete separation, centrifuge the vials at a moderate speed. This is critical to avoid including dispersed microdroplets in the analysis, which would lead to an overestimation of solubility.
-
-
Analysis:
-
Carefully extract an aliquot from the clear, supernatant solvent phase.
-
Determine the concentration of the [HMIM]⁺ cation in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy (utilizing the imidazolium ring's UV absorbance) or High-Performance Liquid Chromatography (HPLC).[11]
-
A calibration curve prepared with known concentrations of [HMIM][OTf] in the same solvent is required for accurate quantification.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
References
-
Ribeiro, F. M. P. S., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Ribeiro, F. M. P. S., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length. Journal of Chemical & Engineering Data. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Available at: [Link]
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Ranke, J., et al. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH National Library of Medicine. Available at: [Link]
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ResearchGate. (n.d.). Properties of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate mixtures. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. Available at: [Link]
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Hu, Y., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]
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DiVA portal. (2024). Ionic liquids enhance electrical conductivity of greases : an impedance spectroscopy study. DiVA. Available at: [Link]
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Gao, C., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Available at: [Link]
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Indian Academy of Sciences. (2002). A simple technique for a.c. conductivity measurements. Indian Academy of Sciences. Available at: [Link]
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ResearchGate. (2020). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. ResearchGate. Available at: [Link]
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ResearchGate. (2014). How can we measure Ionic Conductivity using Impedance Spectra? ResearchGate. Available at: [Link]
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ResearchGate. (2014). Ionic conductivity measurement with AC impedance analysis? ResearchGate. Available at: [Link]
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NIH National Library of Medicine. (2014). Solvents and Stabilization in Ionic Liquid Films. PMC. Available at: [Link]
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PubMed. (2008). Solubility of tetrafluoromethane in the ionic liquid [hmim][Tf2N]. PubMed. Available at: [Link]
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ResearchGate. (2017). Solubility of ILs in water and organic solvents. ResearchGate. Available at: [Link]
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DiVA portal. (2024). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. DiVA. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate. PubChem Compound Database. Available at: [Link]
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Freire, M. G., et al. (2008). Mutual Solubilities of Water and the [Cnmim][Tf2N] Hydrophobic Ionic Liquids. The Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. (n.d.). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). (a) AC impedance spectra of ionic liquid-incorporated samples; (b)... ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. Available at: [Link]
-
IOSR Journals. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. IOSR Journal of Applied Chemistry. Available at: [Link]
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